molecular formula C14H15N3O B12547168 2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol CAS No. 174610-38-9

2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol

Cat. No.: B12547168
CAS No.: 174610-38-9
M. Wt: 241.29 g/mol
InChI Key: XNQBXDPRVWUWSV-UHFFFAOYSA-N
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Description

2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol typically involves multi-step reactions starting from commercially available precursorsThe final step often includes the addition of the ethan-1-ol group under controlled conditions to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the imidazole or indole rings .

Scientific Research Applications

2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme functions and cellular processes.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism by which 2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The imidazole and indole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-nitro-1H-imidazole-2-methanol
  • 2-Methyl-5-nitroimidazole-1-acetic acid
  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Uniqueness

Compared to similar compounds, 2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol stands out due to its unique combination of imidazole and indole rings.

Properties

CAS No.

174610-38-9

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-[5-(imidazol-1-ylmethyl)-1H-indol-3-yl]ethanol

InChI

InChI=1S/C14H15N3O/c18-6-3-12-8-16-14-2-1-11(7-13(12)14)9-17-5-4-15-10-17/h1-2,4-5,7-8,10,16,18H,3,6,9H2

InChI Key

XNQBXDPRVWUWSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN3C=CN=C3)C(=CN2)CCO

Origin of Product

United States

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